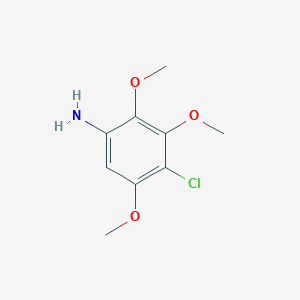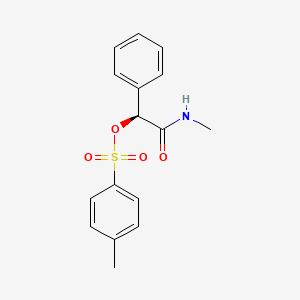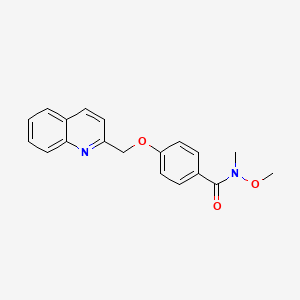
Fmoc-Lys(ipr)-OH
Descripción general
Descripción
Fmoc-Lys(ipr)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-lysine isopropyl ester, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions, making it ideal for the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(ipr)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The isopropyl ester is then introduced by esterification of the carboxyl group of lysine using isopropanol and a suitable catalyst like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Lys(ipr)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Esterification: The isopropyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Esterification: Isopropanol and DCC are used for esterification.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Hydrolyzed Lysine: Hydrolysis of the isopropyl ester yields lysine with a free carboxylic acid group.
Peptides: Coupling reactions yield peptides with lysine residues.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Lys(ipr)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the stepwise construction of complex peptide sequences.
Biology: In biological research, this compound is used to create peptide substrates for studying enzyme activity. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases. It is also used in the development of diagnostic tools and imaging agents.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.
Mecanismo De Acción
The primary mechanism of action of Fmoc-Lys(ipr)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The isopropyl ester protects the carboxyl group, allowing for selective reactions at the amino group. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) group instead of an isopropyl ester for carboxyl protection.
Fmoc-Lys(Mtt)-OH: This compound uses a 4-methyltrityl (Mtt) group for carboxyl protection.
Fmoc-Lys(Dde)-OH: This compound uses a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for carboxyl protection.
Uniqueness: Fmoc-Lys(ipr)-OH is unique due to its use of the isopropyl ester for carboxyl protection, which provides different solubility and reactivity properties compared to other protecting groups. This makes it suitable for specific applications in peptide synthesis where these properties are advantageous.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKFCDPUJPTFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291229.png)
![4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291230.png)
![(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B3291240.png)




![5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B3291274.png)
![3-Amino-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B3291278.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine](/img/structure/B3291292.png)

![exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3291304.png)
